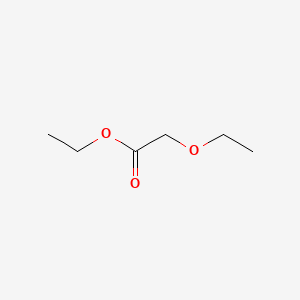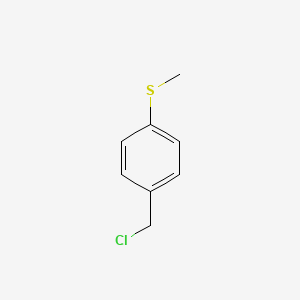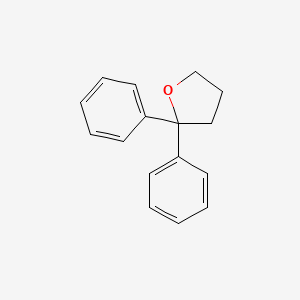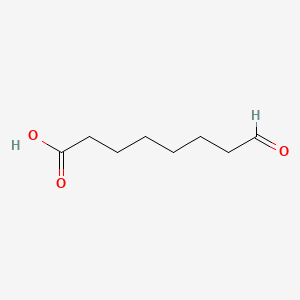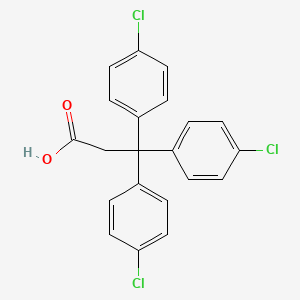
3,3,3-Tris(4-chlorphenyl)propionsäure
Übersicht
Beschreibung
3,3,3-Tris(4-chlorophenyl)propanoic acid is an organic compound with the molecular formula (ClC6H4)3CCH2CO2H. It is known for its potent inhibitory effects on certain enzymes, particularly protein-tyrosine phosphatases like Yersinia PTP (protein-tyrosine phosphatase) YopH . This compound is characterized by the presence of three 4-chlorophenyl groups attached to a propanoic acid backbone, making it a unique and significant molecule in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
3,3,3-Tris(4-chlorphenyl)propansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wirkt als potenter Inhibitor für Protein-Tyrosin-Phosphatasen, wodurch sie wertvoll für die Untersuchung von Enzymfunktionen und Signalwegen ist.
Medizin: Potenzielle therapeutische Anwendungen aufgrund ihrer inhibitorischen Wirkungen auf bestimmte Enzyme.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der primäre Wirkmechanismus von 3,3,3-Tris(4-chlorphenyl)propansäure beinhaltet seine inhibitorischen Wirkungen auf Protein-Tyrosin-Phosphatasen wie Yersinia PTP YopH. Die Verbindung bindet an das aktive Zentrum des Enzyms, blockiert seine Aktivität und beeinflusst so verschiedene zelluläre Signalwege . Diese Inhibition kann zu veränderten Zellfunktionen führen und hat potenzielle therapeutische Implikationen.
Ähnliche Verbindungen:
3,3,3-Triphenylpropansäure: Fehlen die Chloratome, wodurch sie als Enzyminhibitor weniger potent ist.
3,3,3-Tris(4-bromphenyl)propansäure: Ähnliche Struktur, aber mit Bromatomen anstelle von Chlor, was ihre Reaktivität und Potenz verändern kann.
3,3,3-Tris(4-fluorphenyl)propansäure: Enthält Fluoratome, was sich möglicherweise auf ihre chemischen Eigenschaften und biologische Aktivität auswirkt.
Einzigartigkeit: 3,3,3-Tris(4-chlorphenyl)propansäure ist einzigartig aufgrund des Vorhandenseins von drei 4-Chlorphenylgruppen, die ihre inhibitorischen Wirkungen auf bestimmte Enzyme verstärken. Diese strukturelle Besonderheit unterscheidet sie von anderen ähnlichen Verbindungen und trägt zu ihrer bedeutenden Rolle in der wissenschaftlichen Forschung bei.
Safety and Hazards
Wirkmechanismus
The primary mechanism of action of 3,3,3-tris(4-chlorophenyl)propanoic acid involves its inhibitory effects on protein-tyrosine phosphatases like Yersinia PTP YopH. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting various cellular signaling pathways . This inhibition can lead to altered cellular functions and has potential therapeutic implications.
Similar Compounds:
3,3,3-Triphenylpropanoic acid: Lacks the chlorine atoms, making it less potent as an enzyme inhibitor.
3,3,3-Tris(4-bromophenyl)propanoic acid: Similar structure but with bromine atoms instead of chlorine, which may alter its reactivity and potency.
3,3,3-Tris(4-fluorophenyl)propanoic acid: Contains fluorine atoms, potentially affecting its chemical properties and biological activity.
Uniqueness: 3,3,3-Tris(4-chlorophenyl)propanoic acid is unique due to the presence of three 4-chlorophenyl groups, which enhance its inhibitory effects on specific enzymes. This structural feature distinguishes it from other similar compounds and contributes to its significant role in scientific research.
Biochemische Analyse
Biochemical Properties
3,3,3-Tris(4-chlorophenyl)propionic acid interacts with the enzyme protein-tyrosine phosphatase (PTP) YopH, inhibiting its activity . The nature of this interaction is inhibitory, meaning that the presence of 3,3,3-Tris(4-chlorophenyl)propionic acid reduces the activity of YopH .
Cellular Effects
Its role as an inhibitor of YopH suggests that it may influence cell signaling pathways regulated by this enzyme .
Molecular Mechanism
The molecular mechanism of 3,3,3-Tris(4-chlorophenyl)propionic acid involves binding to the enzyme YopH, resulting in the inhibition of this enzyme . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3,3,3-Tris(4-chlorphenyl)propansäure erfolgt typischerweise durch die Reaktion von 4-Chlorbenzaldehyd mit Malonsäure in Gegenwart einer Base, gefolgt von Decarboxylierung. Die Reaktionsbedingungen umfassen oft:
Base: Natriumethoxid oder Kaliumcarbonat
Lösungsmittel: Ethanol oder Methanol
Temperatur: Rückflussbedingungen
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen ähnlichen Wegen wie Labormethoden, jedoch im größeren Maßstab, mit Optimierungen für Ausbeute und Reinheit.
Analyse Chemischer Reaktionen
Reaktionstypen: 3,3,3-Tris(4-chlorphenyl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in entsprechende Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Alkanen.
Substitution: Halogenierung oder Nitrierung der aromatischen Ringe.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Hydrierung über einen Palladiumkatalysator.
Substitution: Halogenierung mit Chlor oder Brom in Gegenwart einer Lewis-Säure wie Aluminiumchlorid (AlCl3).
Hauptprodukte:
Oxidation: Bildung von 3,3,3-Tris(4-chlorphenyl)propansäure-Derivaten mit zusätzlichen Carboxyl- oder Ketogruppen.
Reduktion: Bildung von 3,3,3-Tris(4-chlorphenyl)propanol oder 3,3,3-Tris(4-chlorphenyl)propan.
Substitution: Bildung von halogenierten oder nitrierten Derivaten von 3,3,3-Tris(4-chlorphenyl)propansäure.
Eigenschaften
IUPAC Name |
3,3,3-tris(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3O2/c22-17-7-1-14(2-8-17)21(13-20(25)26,15-3-9-18(23)10-4-15)16-5-11-19(24)12-6-16/h1-12H,13H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIVWYJOCNGZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176065 | |
| Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-06-1 | |
| Record name | 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Tris(4-chlorophenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Tris(p-chlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-tris(p-chlorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3SB44ZHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







